1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes involved in various diseases. This compound features a benzodiazole core, which is a common structural motif in many pharmaceuticals due to its biological activity.
The compound's structure and properties have been detailed in various patents and scientific literature, indicating its relevance in drug development and biochemical research. Notably, it has been associated with compounds targeting methionyl-tRNA synthetase, which plays a crucial role in protein synthesis and has implications in cancer therapy and other diseases .
The synthesis of 1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as controlled temperature and pressure, along with the use of solvents that facilitate solubility and reaction kinetics. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and confirm product formation.
Key data points regarding its molecular structure include:
The compound can participate in various chemical reactions due to its functional groups. Notable reaction types include:
Reactions involving this compound may require specific catalysts or reagents to enhance yield and selectivity. For example, using acid catalysts can facilitate esterification reactions effectively.
The mechanism of action for 1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol primarily relates to its role as an enzyme inhibitor. It may bind to the active site of methionyl-tRNA synthetase, preventing substrate binding and inhibiting protein synthesis.
Research indicates that compounds with similar structures often exhibit significant inhibitory effects on target enzymes, leading to reduced cell proliferation in cancerous tissues . The binding affinity and specificity are crucial parameters that determine its effectiveness as a therapeutic agent.
Key physical properties include:
Chemical properties involve stability under various pH conditions and reactivity towards nucleophiles due to the presence of electrophilic centers within the molecule.
Relevant data include:
The primary applications of 1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol lie in medicinal chemistry as:
The synthesis of 1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol (CAS: 615279-92-0) employs a multi-step approach centered on nucleophilic substitution and alkylation reactions. The core benzimidazole scaffold is first functionalized at the N1 position via alkylation using 3-(4-methylphenoxy)propyl bromide as the electrophile. This step occurs under anhydrous conditions in polar aprotic solvents like dimethylformamide, with inorganic bases (e.g., potassium carbonate) facilitating deprotonation of the benzimidazole nitrogen. The reaction typically proceeds at 60–80°C for 8–12 hours, achieving yields of 70–85% after chromatographic purification .
Subsequent nucleophilic substitution introduces the 4-methylphenoxy moiety. Here, the propyl linker’s terminal halide reacts with 4-methylphenolate generated in situ from p-cresol and a strong base (e.g., sodium hydride). Critical parameters include:
Table 1: Key Alkylation and Substitution Conditions
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
N1-Alkylation | 3-(4-methylphenoxy)propyl bromide, K₂CO₃ | Dimethylformamide | 60°C | 82% |
Phenoxy Substitution | p-Cresol, NaH | Tetrahydrofuran | 40°C | 78% |
The ethan-1-ol functional group is installed via carbonyl reduction. A ketone precursor, 1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethanone, is reduced using sodium borohydride (NaBH₄) in methanol or ethanol at 0–5°C. This temperature range minimizes over-reduction or side reactions. The reaction is quenched with aqueous ammonium chloride, and the product is extracted into dichloromethane. Yields exceed 90% after recrystallization from ethanol/water mixtures .
Optimization Challenges:
Table 2: Reduction Reaction Parameters
Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Purity |
---|---|---|---|---|---|
NaBH₄ | Ethanol | 0°C | 4 hours | 92% | >98% |
NaBH₄ | Methanol | 5°C | 6 hours | 89% | >97% |
Alternative routes to structurally related benzimidazole alcohols highlight trade-offs in efficiency and scalability. For example:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5